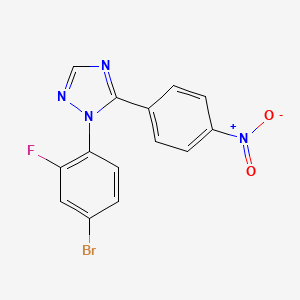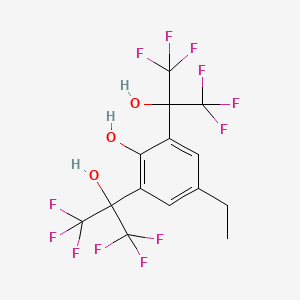![molecular formula C19H26N2O B11639752 2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,8-トリメチル-3-[(4-メチルピペリジン-1-イル)メチル]キノリン-4-オールは、メチル基で置換されたキノリンコアとピペリジン部分を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2,6,8-トリメチル-3-[(4-メチルピペリジン-1-イル)メチル]キノリン-4-オールの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、芳香族アルデヒドとアミンおよびケトンを縮合させるフリーデル・クラフツ反応です。反応条件は、キノリン環の形成を促進するために、酸性または塩基性触媒と高温を必要とすることがよくあります。
工業的製造方法
この化合物の工業的製造には、実験室規模の合成経路の最適化バージョンが含まれる場合があります。これらの方法は、反応効率と収率を向上させるために、連続フロー反応器をしばしば含みます。高スループットスクリーニングと自動化を使用すると、製造プロセスを合理化し、一貫性とスケーラビリティを確保することもできます。
化学反応の分析
反応の種類
2,6,8-トリメチル-3-[(4-メチルピペリジン-1-イル)メチル]キノリン-4-オールは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、キノリンN-オキシドを形成するために酸化することができます。
還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に転換することができます。
置換: 求電子置換反応と求核置換反応は、キノリンコアにさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロアルカン、有機金属化合物などの試薬は、酸性または塩基性環境など、さまざまな条件下で使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、使用する特定の試薬と条件に応じて、キノリンN-オキシド、テトラヒドロキノリン誘導体、およびさまざまな置換キノリンが含まれます。
4. 科学研究の応用
2,6,8-トリメチル-3-[(4-メチルピペリジン-1-イル)メチル]キノリン-4-オールは、いくつかの科学研究の応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、その独特の光物理的特性のために、生物学的イメージングのための蛍光プローブとして可能性があります。
医学: 特に神経疾患の治療における治療薬としての可能性について、研究が進められています。
産業: 有機半導体や発光ダイオード(LED)など、高度な材料の開発に使用されています。
科学的研究の応用
2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
2,6,8-トリメチル-3-[(4-メチルピペリジン-1-イル)メチル]キノリン-4-オールの作用機序には、特定の分子標的との相互作用が含まれます。医薬品化学では、神経伝達物質受容体または酵素に作用し、その活性を調節することがあります。この化合物のキノリンコアは、DNAにインターカレーションして、遺伝子発現と細胞プロセスに影響を与える可能性があります。ピペリジン部分は、特定の生物学的標的に対する結合親和性と特異性を高める可能性があります。
6. 類似化合物の比較
類似化合物
2,2,6,6-テトラメチルピペリジン: 金属アミド塩基や光安定剤の合成に使用される、立体障害のあるアミン.
4-ヒドロキシ-N-メチルピペリジン: 類似の構造的特徴を持つが、機能的特性が異なる化合物.
独自性
2,6,8-トリメチル-3-[(4-メチルピペリジン-1-イル)メチル]キノリン-4-オールは、キノリンコアとピペリジン部分の組み合わせによってユニークです。これにより、独特の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of metallo-amide bases and light stabilizers.
4-Hydroxy-N-methylpiperidine: A compound with similar structural features but different functional properties.
Uniqueness
2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its combination of a quinoline core and a piperidine moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2,6,8-trimethyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H26N2O/c1-12-5-7-21(8-6-12)11-17-15(4)20-18-14(3)9-13(2)10-16(18)19(17)22/h9-10,12H,5-8,11H2,1-4H3,(H,20,22) |
InChIキー |
GBKJIISOXXPBHS-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C=C(C=C3C2=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)



![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
